molecular formula C10H7NO5 B1167075 Tripropenylbernsteinsureanhydrid CAS No. 119415-04-2

Tripropenylbernsteinsureanhydrid

Cat. No.: B1167075
CAS No.: 119415-04-2
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Description

Tripropenylbernsteinsureanhydrid (prop-en-yl-bernst-ein-sure-anhydrid) is an alkyl-substituted succinic anhydride derivative. Its structure consists of a succinic anhydride core (C₄H₄O₃) modified with three propenyl (C₃H₅) groups. This compound belongs to the class of dicarboxylic acid anhydrides, which are widely used in polymer synthesis, crosslinking agents, and specialty coatings due to their reactive anhydride functionality .

Properties

CAS No.

119415-04-2

Molecular Formula

C10H7NO5

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Overview of Comparable Anhydrides

The following table summarizes key structural, functional, and application-based differences between Tripropenylbernsteinsureanhydrid and related dicarboxylic acid anhydrides:

Compound Name Formula Key Properties Applications References
This compound C₁₀H₁₄O₃ Propenyl groups enhance hydrophobicity and potential for unsaturated crosslinking. Crosslinker for polyesters, polyurethane foams, coatings.
Dodecylbernsteinsäureanhydrid C₁₆H₂₈O₃ Long alkyl chain improves thermal stability and reduces moisture sensitivity. Polyester resins, adhesives, and hydrophobic coatings.
Phthalsäureanhydrid C₈H₄O₃ High reactivity with epoxides; known respiratory sensitizer. Epoxy resin hardeners, electrical insulation materials.
Maleinsäureanhydrid C₄H₂O₃ Electron-deficient double bond enables copolymerization with olefins. Copolymers (e.g., styrene-maleic anhydride), surfactants, paper sizing.
Itaconsäureanhydrid C₅H₄O₃ Unsaturated structure allows for radical polymerization. Biodegradable polymers, drug delivery systems.
Benzol-1,2,4,5-tetracarbonsäuredianhydrid C₁₀H₂O₇ High thermal stability and rigidity due to aromaticity. High-performance polyimides, aerospace materials.

Detailed Comparative Analysis

Reactivity and Stability
  • Its alkyl substituents reduce moisture sensitivity compared to unmodified succinic anhydride, enhancing stability during processing .
  • Phthalsäureanhydrid : Highly reactive with amines and alcohols but prone to hydrolysis, requiring strict moisture control. Its aromatic structure contributes to thermal stability but poses health risks (occupational asthma) .
  • Dodecylbernsteinsäureanhydrid : The long dodecyl chain provides steric shielding, reducing reactivity with nucleophiles but improving compatibility with hydrophobic polymers .
  • Maleinsäureanhydrid : Reacts rapidly with nucleophiles and participates in copolymerization due to its electron-deficient double bond. However, it is more hygroscopic than alkyl-substituted succinic anhydrides .

Research Findings and Trends

  • This compound is gaining attention in low-VOC (volatile organic compound) coatings due to its compatibility with eco-friendly formulations .
  • Substituted succinic anhydrides (e.g., dodecyl and tripropenyl derivatives) are increasingly replacing phthalsäureanhydrid in epoxy systems to mitigate health risks .
  • Maleinsäureanhydrid remains dominant in copolymer production, though alkyl-succinic variants offer niche advantages in hydrophobic applications .

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